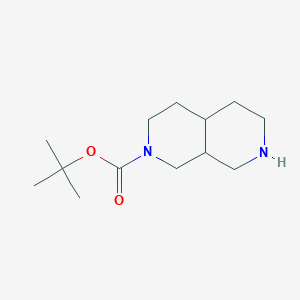

Tert-butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate

Description

Tert-butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate (CAS: 885270-18-8) is a bicyclic amine derivative featuring a partially saturated naphthyridine core with a tert-butoxycarbonyl (Boc) protecting group at the 2-position. This compound is a key intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group facilitates selective functionalization of the nitrogen atom . Its structural rigidity and stability make it valuable for constructing complex heterocyclic frameworks. Synthetically, it is often prepared via alkylation or cyclization reactions, as exemplified by the use of tert-butyl bromoacetate in THF under basic conditions to install the Boc group (). The compound’s NMR data (e.g., δ 1.45 ppm for tert-butyl protons in $^1$H NMR) confirm its structural integrity .

Properties

IUPAC Name |

tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-1H-2,7-naphthyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-5-10-4-6-14-8-11(10)9-15/h10-11,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNLSMUWYYKSRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CCNCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700600 | |

| Record name | tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-18-8 | |

| Record name | tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl octahydro-2,7-naphthyridine-2(1Ð?)-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis commonly begins with simple naphthyridine derivatives or piperidine-based precursors. For example, ethyl 4-oxopiperidine-1-carboxylate is a frequent starting point, which undergoes alkylation with tert-butyl bromoacetate to introduce the tert-butyl ester functionality.

- Example reaction:

Ethyl 4-oxopiperidine-1-carboxylate + tert-butyl bromoacetate → tert-butyl ester intermediate

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Alkylation | tert-butyl bromoacetate, THF, HMPT, rt, overnight | 50% | Purified by flash chromatography |

Ring Closure and Cyclization

The key bicyclic octahydro-naphthyridine core is formed via intramolecular cyclization reactions. Methods include:

Pictet–Spengler-type cyclization:

Used to form tetrahydronaphthyridine rings by condensation of aminoalkyl intermediates with aldehydes or glyoxylates. However, enantioselective versions are limited for pyridine systems due to low reactivity of the aromatic ring.Thermal cyclization of vinyl-substituted pyridines:

For example, 3-[(2,2-diethoxycarbonylvinyl)amino]-pyridine derivatives undergo regioselective thermal cyclization to form dihydro-1,5-naphthyridines under reflux conditions in high-boiling solvents (e.g., Dowtherm A) with good yields (up to 89%).

| Cyclization Method | Substrate Example | Conditions | Yield | Comments |

|---|---|---|---|---|

| Pictet–Spengler | Aminoalkyl intermediate + ethyl glyoxylate | Acidic, polymer support | Moderate | Limited enantioselectivity |

| Thermal cyclization | 3-[(2,2-diethoxycarbonylvinyl)amino]-pyridine | Dowtherm A, reflux, 15 min | 89% | Regioselective, high yield |

Esterification and Protective Group Strategies

- Introduction of the tert-butyl ester is typically achieved via alkylation with tert-butyl bromoacetate under basic conditions.

- Protective groups such as Boc (tert-butoxycarbonyl) are employed to protect amines during multi-step synthesis and are removed under acidic or catalytic hydrogenation conditions.

| Protective Group | Purpose | Removal Method |

|---|---|---|

| Boc (tert-butoxycarbonyl) | Protect secondary amine | Acidic hydrolysis or Pd/C hydrogenation |

| Ethyl ester | Intermediate ester for transformations | Hydrolysis or transesterification |

Asymmetric Synthesis and Enantioselective Reduction

Recent advances include asymmetric synthetic routes to related tetrahydronaphthyridine scaffolds, which are relevant to the preparation of chiral analogs of tert-butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate:

This method avoids chromatography or distillation, making it scalable for industrial application.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Alkylation with tert-butyl bromoacetate | THF, HMPT, rt, overnight | ~50 | Introduces tert-butyl ester |

| Thermal cyclization of vinyl amino pyridines | Dowtherm A, reflux, 15 min | 70–89 | Forms bicyclic naphthyridine core |

| Boc protection of amines | Boc2O, base | Quantitative | Protects amines for further steps |

| Boc deprotection | Pd/C hydrogenation or acid | Quantitative | Restores free amine |

| Asymmetric synthesis (vinylation + reduction) | Pd catalyst, Ru catalyst | Moderate to high | Enables chiral center formation |

Research Findings and Industrial Considerations

- Industrial synthesis emphasizes optimized reaction conditions to maximize yield and purity, including continuous flow reactors for better control and reproducibility.

- Purification techniques such as chromatography and crystallization are critical for isolating high-purity this compound.

- The compound’s reactivity and transformations depend on temperature, pressure, catalysts, and solvent choice, requiring fine-tuning during scale-up.

- Asymmetric synthetic methods are emerging to provide enantiomerically pure compounds, important for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Structural Features

The compound's structure consists of a fully saturated naphthyridine ring system with a tert-butyl ester group. This configuration is significant for its chemical reactivity and biological interactions.

Medicinal Chemistry

Tert-butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate has shown promise in various areas of medicinal chemistry:

- Drug Development : The compound serves as a potential lead in the development of new pharmaceuticals targeting specific biological pathways.

- Biochemical Probes : It can act as a ligand or probe in biochemical studies, aiding in the understanding of enzyme mechanisms and receptor interactions.

Research indicates that naphthyridine derivatives exhibit a range of biological activities:

- Antimicrobial Properties : Some studies have shown effectiveness against various bacterial strains.

- Anticancer Activity : Certain derivatives have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells.

- Neuroprotective Effects : Investigations into neuroprotective properties suggest potential applications in treating neurodegenerative diseases.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a structurally similar naphthyridine derivative on astrocytes exposed to amyloid-beta (Aβ) peptides. Results indicated that the compound could reduce oxidative stress markers and enhance cell viability in the presence of Aβ, suggesting potential applications in Alzheimer's disease treatment.

Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of naphthyridine derivatives. Findings demonstrated that these compounds could inhibit cell proliferation in certain cancer cell lines through mechanisms involving apoptosis induction.

Mechanism of Action

The mechanism by which tert-butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The tert-butyl octahydro-2,7-naphthyridine scaffold is highly modular, allowing substitutions at positions 5, 6, and 5. Below is a comparative analysis of derivatives:

Key Findings:

Reactivity: Chloro and triflate derivatives (6-Cl, 6-OTf) exhibit high electrophilicity, enabling cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . The amino derivative (6-NH₂) serves as a handle for peptide coupling or Schiff base formation .

Physicochemical Properties :

- Hydroxymethyl-substituted analogs (5-CH₂OH) show improved aqueous solubility compared to the hydrophobic parent compound .

- Cyclopropyl-modified derivatives (7-cyclopropyl) enhance metabolic stability in drug candidates .

Synthetic Accessibility :

Biological Activity

Tert-butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its structural characteristics and biological properties. This article provides an overview of its biological activity, including pharmacological applications, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H24N2O2

- Molecular Weight : 240.34 g/mol

- CAS Number : 885270-18-8

The compound features a bulky tert-butyl group that influences its chemical reactivity and bioavailability. The naphthyridine moiety is known for its diverse biological activities, which include antimicrobial, antiviral, and anticancer properties .

Pharmacological Properties

This compound has been studied for various pharmacological effects:

- Antimicrobial Activity : Derivatives of naphthyridine have shown promise in combating bacterial infections. Studies indicate that modifications to the naphthyridine structure can enhance antibacterial efficacy against resistant strains .

- Anticancer Potential : Research has demonstrated that compounds similar to tert-butyl octahydro-2,7-naphthyridine exhibit cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). These compounds induce apoptosis and cell cycle arrest in a dose-dependent manner .

The mechanism of action may involve:

- Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Target Interaction : Binding to receptors or proteins that play critical roles in cellular signaling pathways, thereby modulating biological responses.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Naphthyridine Core : Utilizing cyclization reactions to form the naphthyridine ring system.

- Functional Group Modifications : Introducing the carboxylate moiety through esterification reactions.

- Purification Techniques : Employing chromatography to isolate high-purity products for biological testing .

Case Studies and Research Findings

Several studies have investigated the biological activity of naphthyridine derivatives:

Q & A

Q. What are the key synthetic routes for tert-butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate?

The synthesis typically involves multi-step reactions, including cyclization and esterification. A common approach starts with commercially available precursors such as aminopyridines and tert-butyl acrylate. Cyclization under acidic or basic conditions forms the naphthyridine core, followed by esterification to introduce the tert-butyl group. For example, copper-catalyzed Chan-Lam cyclopropylation has been employed to modify related naphthyridine derivatives, yielding products with 63% efficiency after flash column chromatography . Alternative routes involve condensation reactions with reagents like K₂CO₃ or DBU to optimize ring closure .

Q. How is this compound characterized structurally?

Advanced analytical techniques are critical:

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, enabling precise determination of bond angles and stereochemistry .

- NMR spectroscopy : ^1H and ^13C NMR (e.g., δ 7.12 ppm for aromatic protons, 154.95 ppm for carbonyl carbons) confirm regiochemistry and functional group integrity .

- Mass spectrometry : HRMS-ESI validates molecular weight (e.g., [M+H]⁺ = 291.1707) .

Q. What reaction conditions optimize yield and purity?

Key variables include:

- Catalysts : Copper catalysts (e.g., Pd(PPh₃)₄) enhance cyclopropylation efficiency .

- Temperature : Reactions often proceed at 0–20°C to minimize side products .

- Purification : Flash chromatography (e.g., SiO₂, heptane/EtOAC gradients) improves purity .

Yield discrepancies (e.g., 50–98% in similar syntheses) may arise from solvent polarity, stoichiometry, or catalyst loading .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies often stem from:

- Reagent quality : Impurities in starting materials (e.g., tert-butyl acrylate) reduce efficiency.

- Catalyst stability : Moisture-sensitive catalysts like LiAlH₄ require inert atmospheres .

- Scale effects : Industrial methods (e.g., continuous flow reactors) improve reproducibility but may differ from lab-scale protocols .

A systematic review of variables (temperature, solvent, catalyst) is recommended for troubleshooting .

Q. What biological activities are associated with naphthyridine derivatives?

While direct studies on this compound are limited, structurally related naphthyridines exhibit:

- Antimicrobial activity : Inhibition of bacterial growth via enzyme (e.g., DNA gyrase) binding .

- Anticancer effects : Induction of apoptosis in cancer cell lines through ROS modulation .

- Neuroprotection : Reduction of oxidative stress markers in neuronal models .

Mechanistic studies often employ SAR analyses to identify critical functional groups (e.g., tert-butyl for metabolic stability) .

Q. How can computational modeling guide structural optimization?

- Docking studies : Predict binding affinities to targets like kinases or GPCRs.

- DFT calculations : Optimize electron distribution for reactivity (e.g., nucleophilic substitution sites) .

- MD simulations : Assess conformational stability in biological environments.

These tools help prioritize analogs for synthesis, reducing experimental costs .

Q. What advanced synthetic strategies apply to naphthyridine derivatives?

- Multi-component reactions : Enable rapid generation of complex heterocycles (e.g., pyrimido-triazolo-pyridazines) .

- Photochemical methods : Microfluidic reactors enhance photosensitization efficiency for oxidation steps .

- Green chemistry : Solvent-free conditions or biodegradable reagents (e.g., Et₃SiH) minimize waste .

Methodological Recommendations

- Crystallography : Use SHELXL for high-resolution refinement, especially with twinned data .

- Synthesis : Screen catalysts (e.g., Pd vs. Cu) to improve regioselectivity in cyclopropylation .

- Data Analysis : Cross-validate NMR and HRMS results with computational predictions to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.